

Application Note: Quantification of Olaquinox in Animal Feed by LC-MS/MS

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Compound of Interest

Compound Name: Olaquinox-d4

Cat. No.: B563875

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Audience: Researchers, scientists, and drug development professionals.

Introduction Olaquinox is a quinoxaline-1,4-dioxide derivative used as an antibacterial agent and growth promoter in animal husbandry.[1] However, concerns over its potential mutagenic and carcinogenic effects have led to prohibitions on its use in animal feed in many regions.[2] [3] Consequently, sensitive and reliable analytical methods are required for monitoring olaquinox residues in animal feed to ensure compliance with regulations and safeguard food safety.[1][3] This application note details a robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of olaquinox in various animal feed matrices.

Principle The method involves extracting olaquinox from a homogenized feed sample using a methanol/water solution. The resulting extract is then cleaned up using Solid Phase Extraction (SPE) to remove matrix interferences.[4] The purified extract is subsequently analyzed by an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.[4]

Experimental Protocols

1. Materials and Reagents

- Olaquinox analytical standard
- Methanol (HPLC or LC-MS grade)

- Acetonitrile (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Hydrochloric acid (HCl)
- Deionized water
- Agilent Bond Elut PPL SPE cartridges (200 mg) or equivalent[4]
- Nylon syringe filters (0.22 µm)

2. Instrumentation

- Liquid Chromatograph: Agilent 1260 Infinity II LC system or equivalent[4]
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS system or equivalent, equipped with an electrospray ionization (ESI) source[4]
- Analytical Column: Agilent InfinityLab Poroshell 120 SB-C18 (100 x 2.1 mm, 2.7 µm) or equivalent[4]

3. Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh and dissolve the olaquinox standard in methanol.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with a water/methanol mixture to achieve a concentration range of 25 to 1,000 ng/mL.[4]

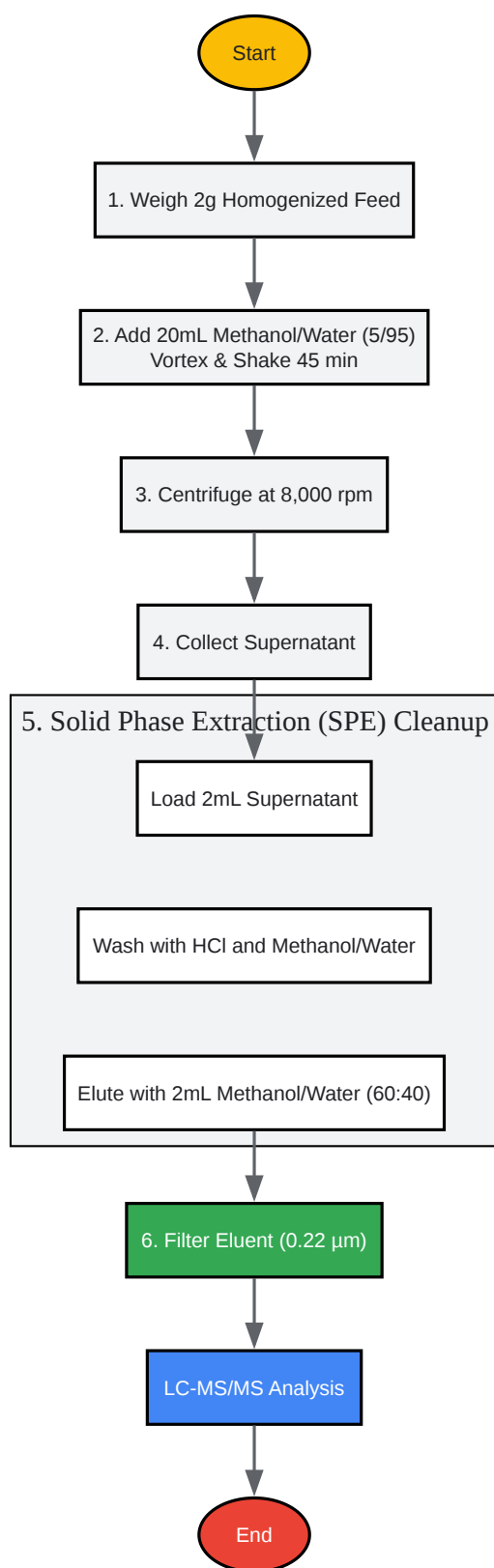
4. Sample Preparation and Extraction The following protocol is adapted from a validated method for olaquinox in fodder.[4]

- Weighing: Accurately weigh 2 g of a homogenized animal feed sample into a 50 mL centrifuge tube.
- Extraction: Add 20 mL of a methanol/water (5/95, v/v) solution to the tube.

- Vortexing & Shaking: Cap the tube, vortex for 1 minute, and then place it on a mechanical shaker at 200 rpm for 45 minutes, protected from light.
- Centrifugation: Centrifuge the sample at 8,000 rpm for 10 minutes.
- Supernatant Collection: Carefully transfer the supernatant to a clean tube for the SPE cleanup step.

5. Solid Phase Extraction (SPE) Cleanup

- Conditioning: Condition the Bond Elut PPL SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
- Loading: Load 2 mL of the collected supernatant from the sample extraction step onto the cartridge.
- Washing: Wash the cartridge sequentially with the following solutions, discarding the effluent after each step:
 - 2 mL of 0.02 mol/L HCl
 - 2 mL of 0.1 mol/L HCl
 - 2 mL of methanol/water (5/95, v/v)
- Elution: Elute the olaquinox from the cartridge using 2 mL of a methanol/water (60:40, v/v) solution.
- Filtration: Filter the collected eluent through a 0.22 µm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.^[4]



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Caption: Workflow for the extraction and cleanup of Olaquinox from animal feed.

Data Presentation

Table 1: LC-MS/MS Instrumental Parameters The following tables outline the specific conditions for the chromatographic separation and mass spectrometric detection of olaquinox. [4]

LC Parameter	Value
Column	Poroshell 120 SB-C18, 100x2.1mm, 2.7µm
Column Temperature	35 °C
Injection Volume	5 µL
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	0.4 mL/min

Table 2: LC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
0.5	95	5
1.0	85	15
5.0	55	45
5.5	2	98
7.5	2	98
7.6	95	5

Table 3: Mass Spectrometer Source Parameters

MS Parameter	Value
Ionization Mode	ESI Positive
Gas Temperature	300 °C
Gas Flow	7 L/min
Nebulizer Pressure	35 psi
Sheath Gas Heater	350 °C
Sheath Gas Flow	11 L/min
Capillary Voltage	3,000 V

Table 4: Olaquinox MRM Transitions Multiple Reaction Monitoring (MRM) is used for selective detection. The transition from the precursor ion to a specific product ion is monitored.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Fragmentor (V)	Collision Energy (V)	Role
Olaquinox	264.0	212.0	110	20	Quantifier
Olaquinox	264.0	143.0	110	30	Qualifier[3][4]

Method Performance and Validation Data The described method demonstrates excellent performance for the quantification of olaquinox in animal feed.

Table 5: Summary of Method Validation Parameters

Parameter	Result	Reference
Linearity Range	25 - 1,000 ng/mL	[4]
Recoveries	74.1% - 111%	[1][4]
Precision (RSD)	≤3.6% (Repeatability)	[4]
Limit of Detection (LOD)	60 - 80 µg/kg	[2][4][5]
Limit of Quantification (LOQ)	50 - 200 µg/kg	[1][2][4][5]

Conclusion This application note provides a comprehensive and detailed LC-MS/MS protocol for the quantification of olaquinox in animal feed. The method, which combines a straightforward extraction, effective SPE cleanup, and highly selective MS/MS detection, is shown to be reliable, sensitive, and accurate.[1][4] It is well-suited for routine monitoring in regulatory laboratories and for quality control in the feed industry, ensuring compliance with safety standards.

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